molecular formula C10H11N3OS B579576 ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- CAS No. 16349-37-4

ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-

Cat. No.: B579576
CAS No.: 16349-37-4
M. Wt: 221.278
InChI Key: YPYAGNMJHWIZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- typically involves the reaction of 2-aminobenzothiazole with methylamine and acetic anhydride. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as electrosynthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- has several scientific research applications:

Mechanism of Action

The mechanism of action of ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]- is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities. Its methylamino group enhances its interaction with molecular targets, making it a promising candidate for further research and development .

Properties

CAS No.

16349-37-4

Molecular Formula

C10H11N3OS

Molecular Weight

221.278

IUPAC Name

N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C10H11N3OS/c1-6(14)12-7-3-4-8-9(5-7)15-10(11-2)13-8/h3-5H,1-2H3,(H,11,13)(H,12,14)

InChI Key

YPYAGNMJHWIZMQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC

Synonyms

Acetamide, N-[2-(methylamino)-6-benzothiazolyl]- (8CI)

Origin of Product

United States

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